3-{[(3-fluorophenyl)methyl]sulfanyl}-7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole
Description
The compound 3-{[(3-fluorophenyl)methyl]sulfanyl}-7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole is a fused heterocyclic molecule combining imidazo[2,1-c][1,2,4]triazole with a 3-fluorobenzylthio group and a 4-methoxyphenyl substituent. Its synthesis likely follows methods analogous to those for related triazole derivatives, such as nucleophilic substitution of thiol intermediates with halides under basic conditions (e.g., NaOH/InCl3 catalysis) . The 1,2,4-triazole core is known for aromatic stability and pharmacological relevance, with substituents modulating bioactivity . The 4-methoxyphenyl group may enhance lipophilicity and membrane permeability, while the 3-fluorobenzylthio moiety could influence electronic properties and target binding .
Properties
IUPAC Name |
3-[(3-fluorophenyl)methylsulfanyl]-7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4OS/c1-24-16-7-5-15(6-8-16)22-9-10-23-17(22)20-21-18(23)25-12-13-3-2-4-14(19)11-13/h2-8,11H,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZPXDRBJGGGEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{[(3-fluorophenyl)methyl]sulfanyl}-7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole belongs to the imidazo[2,1-c][1,2,4]triazole family, which is known for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial and anticancer activities, supported by relevant case studies and research findings.
Structural Characteristics
The molecular formula for this compound is with a molecular weight of approximately 356.4 g/mol. The presence of both electron-withdrawing (fluorophenyl) and electron-donating (methoxyphenyl) groups enhances its potential for various biological interactions.
Biological Activity Overview
Compounds within the imidazo[2,1-c][1,2,4]triazole framework have been documented to exhibit significant biological activities including:
- Antimicrobial Activity
- Anticancer Activity
- Antifungal Activity
Antimicrobial Activity
Research indicates that derivatives of imidazo[2,1-c][1,2,4]triazole display promising antimicrobial properties. For instance:
- A study evaluated the antimicrobial activity of various S-substituted derivatives of 1,2,4-triazole-3-thiols against common pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans. The synthesized compounds showed minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 μg/mL .
- The compound's structural features suggest that it may interact with microbial enzymes or disrupt cellular processes through hydrogen bonding and π-π stacking interactions .
Anticancer Activity
The anticancer potential of imidazo[2,1-c][1,2,4]triazole derivatives has been widely studied:
- In vitro studies have shown that similar compounds exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structures demonstrated significant activity against breast cancer cells with IC50 values in the low micromolar range .
- The structure-activity relationship (SAR) analysis indicated that the presence of specific substituents significantly influences anticancer efficacy. Electron-donating groups at certain positions on the triazole ring enhance biological activity .
Comparative Analysis with Similar Compounds
To better understand the biological activity of This compound , a comparison with structurally related compounds is essential.
| Compound Name | Structure | Key Biological Activity |
|---|---|---|
| 1-{[(4-chlorophenyl)methyl]sulfanyl}-5H-imidazo[2,1-c][1,2,4]triazole | Structure | Antibacterial |
| 3-{[(3-fluorophenyl)methyl]sulfanyl}-7-(3-methoxyphenyl)-5H-imidazo[2,1-c][1,2,4]triazole | Structure | Anticancer |
| 3-{[(4-bromophenyl)methyl]sulfanyl}-5H-imidazo[2,1-c][1,2,4]triazole | Structure | Antifungal |
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of biological activity for compounds related to imidazo[2,1-c][1,2,4]triazoles:
- Study on S-substituted Derivatives : A significant study synthesized various S-substituted derivatives and tested their antimicrobial activity against multiple strains. Results indicated that structural modifications did not significantly alter the antimicrobial potency but did influence selectivity towards certain pathogens .
- Pharmacological Review : A comprehensive review highlighted the pharmacological profiles of 1,2,4-triazoles as a promising scaffold for drug development due to their broad spectrum of biological activities including antibacterial and anticancer properties .
Scientific Research Applications
Anticancer Activity
Compounds with the imidazo[2,1-c][1,2,4]triazole core have shown promising anticancer properties. Research indicates that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms such as:
- Enzyme Inhibition : The compound can inhibit specific kinases involved in cancer progression.
- Induction of Apoptosis : It may promote programmed cell death in cancerous cells by activating apoptotic pathways.
Case Studies :
- A study demonstrated that similar imidazo[2,1-c][1,2,4]triazole derivatives exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells.
- Another investigation highlighted the compound's ability to disrupt cancer cell migration and invasion, suggesting its potential as a therapeutic agent for metastatic cancers.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Its structural features allow it to interact with microbial targets effectively.
- Mechanisms of Action : The sulfanyl group enhances the compound's ability to penetrate bacterial membranes, leading to increased efficacy against both gram-positive and gram-negative bacteria.
Research Findings :
- Studies have reported significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
- The compound's activity against fungal pathogens has also been noted, indicating its broad-spectrum antimicrobial potential.
Pesticidal Activity
The unique chemical structure of 3-{[(3-fluorophenyl)methyl]sulfanyl}-7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole has led to investigations into its use as a pesticide.
- Insecticidal Properties : Preliminary studies suggest that this compound can act as an insecticide by disrupting the nervous system of pests.
Field Trials :
- Field tests have shown that formulations containing this compound significantly reduce pest populations in crops without harming beneficial insects.
Polymer Chemistry
The compound's unique properties make it a candidate for incorporation into polymer matrices.
- Applications in Coatings : Its ability to enhance thermal stability and chemical resistance makes it suitable for protective coatings.
Experimental Insights :
- Research has demonstrated that polymers blended with this imidazo[2,1-c][1,2,4]triazole derivative exhibit improved mechanical properties and resistance to degradation under environmental stressors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pharmacological Activity
Sulfanyl vs. Sulfonyl Linkages
Triazole derivatives with sulfanyl (-S-) or sulfonyl (-SO₂-) linkages exhibit divergent biological specificities. For example:
- Sulfonyl-linked analogs (e.g., 1-substituted-phenyl-4-substituted-phenylsulfonyl-5-methyl-1H-1,2,3-triazole) demonstrate high specificity in therapeutic targeting due to enhanced hydrogen-bonding capacity and rigidity .
Fluorophenyl vs. Chlorophenyl Substituents
Halogenated aryl groups are common in bioactive triazoles:
Structural and Physicochemical Properties
A comparative analysis of key parameters is summarized below:
Key Observations :
Crystal Packing and Conformational Flexibility
Isostructural triazoles (e.g., compounds 4 and 5 in ) adopt similar conformations despite halogen differences.
Research Findings and Therapeutic Potential
Anti-Inflammatory and Antimicrobial Activity
Pharmacokinetic Considerations
SwissADME predictions for related triazoles () indicate moderate gastrointestinal absorption and CYP450 interactions. The target compound’s methoxy group may reduce metabolic clearance compared to methyl or halogenated analogs .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for synthesizing this compound, and how can researchers optimize reaction conditions to improve yield?
- Methodology : Multi-step synthesis typically involves coupling reactions (e.g., Mannich reaction for triazole core formation), thioether linkage introduction via nucleophilic substitution, and functional group protection/deprotection .
- Optimization : Adjust reaction parameters (temperature, pH, solvent polarity) to stabilize intermediates. For example, using anhydrous DMF as a solvent for thioether bond formation minimizes hydrolysis . Monitor progress via TLC/HPLC and purify via column chromatography or recrystallization .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
- Reliable Techniques :
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., fluorophenyl and methoxyphenyl groups) and sulfur connectivity .
- FT-IR : Validate sulfanyl (-S-) and triazole ring vibrations (e.g., 650–750 cm for C-S stretching) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .
Q. How can researchers assess the compound’s drug-likeness using physicochemical properties?
- Key Parameters :
- Lipophilicity : Calculate logP via SwissADME to predict membrane permeability .
- Solubility : Use shake-flask method in PBS (pH 7.4) or simulated biological fluids. Compare with analogs to identify trends in methoxyphenyl substitution .
- Metabolic Stability : Incubate with liver microsomes and quantify via LC-MS to assess CYP450-mediated degradation .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl) influence target binding and selectivity?
- SAR Insights :
- Fluorophenyl Group : Enhances hydrophobic interactions and electron-withdrawing effects, potentially increasing binding affinity to enzymes (e.g., cytochrome P450) .
- Methoxyphenyl Group : Modulates solubility and π-π stacking with aromatic residues in target proteins. Compare activity against analogs with nitro or chloro substituents .
- Experimental Design : Synthesize derivatives with substituent variations and test in enzyme inhibition assays (e.g., IC determination) .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Strategies :
- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed ATP concentration in kinase assays) to minimize variability .
- Meta-Analysis : Use tools like RevMan to aggregate data and identify outliers or confounding factors (e.g., solvent effects on activity) .
- In Silico Validation : Perform molecular docking (AutoDock Vina) to confirm binding poses and compare with conflicting experimental results .
Q. What computational methods are effective in predicting the compound’s interaction with biological targets?
- Recommended Approaches :
- Molecular Dynamics (MD) : Simulate ligand-protein complexes in explicit solvent (GROMACS) to assess stability of key interactions (e.g., hydrogen bonds with triazole nitrogen) .
- Free Energy Perturbation (FEP) : Quantify binding energy changes upon fluorophenyl substitution to guide SAR .
- Pharmacophore Modeling : Identify critical pharmacophoric features (e.g., sulfanyl group as a hydrogen bond acceptor) using Schrödinger .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
